Enantioselective Synthesis: (R)-Isomer Achieves ≥98.5% ee with Ketoreductase Catalysis Versus Racemic Mixture
The patented enantioselective synthesis of (R)-2-chloro-1-(3-hydroxy-phenyl)-ethanol employs a ketoreductase with a specific amino acid sequence to catalyze the asymmetric reduction of α-chloro-3-hydroxyacetophenone, achieving a substrate conversion rate exceeding 99% and an enantiomeric excess (ee) of ≥98.5% at a substrate loading approaching 280 g/L [1]. In contrast, the racemic mixture (RS)-2-chloro-1-(3-hydroxyphenyl)ethanol (CAS 1378757-22-2) contains only 50% of the desired (R)-enantiomer and requires additional, costly resolution steps to meet pharmaceutical purity requirements .
| Evidence Dimension | Enantiomeric excess (ee) and substrate conversion |
|---|---|
| Target Compound Data | ee ≥98.5%; substrate conversion >99%; substrate loading ~280 g/L |
| Comparator Or Baseline | Racemic mixture (CAS 1378757-22-2): 0% ee (50:50 R:S); no stereoselectivity |
| Quantified Difference | ≥98.5% ee vs. 0% ee; direct enantiopure product eliminates need for chiral resolution |
| Conditions | Ketoreductase-catalyzed asymmetric reduction; patent CN-109576312-B; substrate α-chloro-3-hydroxyacetophenone |
Why This Matters
Procurement of the enantiopure (R)-intermediate eliminates the cost and yield loss of a downstream chiral resolution step, directly reducing the overall cost of phenylephrine API manufacturing.
- [1] Patent CN-109576312-B. Method for preparing (R)-2-chloro-1-(3-hydroxyphenyl) ethanol. ZHU WEI; BAO LEI; HU JICHENG. Assignee: SYNCOZYMES SHANGHAI CO LTD. Grant Date: 2021-08-24. View Source
